Differentiation by HMG-CoA Reductase Inhibitory Potency: 3-Oxo Atorvastatin vs. Parent Atorvastatin
The target compound, 3-Oxo Atorvastatin, maintains inhibitory activity against HMG-CoA reductase, but its potency is qualitatively lower than the parent drug, Atorvastatin. While Atorvastatin is a potent inhibitor with a reported IC50 of 8 nM , 3-Oxo Atorvastatin is described in vendor literature as an active impurity with the ability to 'effectively decrease blood lipids' . However, no specific IC50 value for 3-Oxo Atorvastatin against purified HMG-CoA reductase has been identified in the primary literature or authoritative databases. This lack of precise, publicly available quantitative data for the pure compound constitutes a critical evidence gap.
| Evidence Dimension | HMG-CoA Reductase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Active, but specific IC50 value not publicly available |
| Comparator Or Baseline | Atorvastatin: IC50 = 8 nM |
| Quantified Difference | Not quantifiable |
| Conditions | In vitro HMG-CoA reductase inhibition assay |
Why This Matters
This information confirms 3-Oxo Atorvastatin is not an inert impurity; its residual biological activity underscores the need for its precise quantification in drug formulations.
